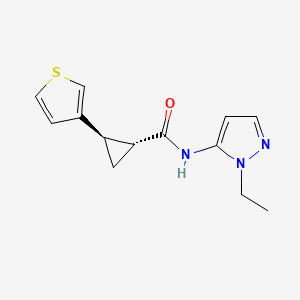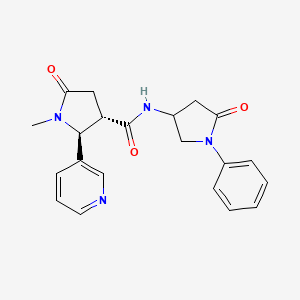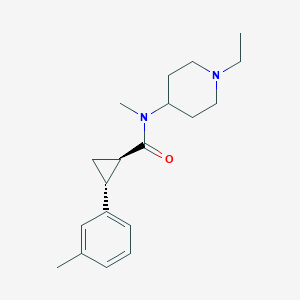![molecular formula C15H22FNO2 B7342218 (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol](/img/structure/B7342218.png)
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol, also known as FPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The exact mechanism of action of (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol is not fully understood, but it is believed to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has also been found to have some affinity for the adrenergic α1A receptor.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol in lab experiments is its high specificity for certain receptors, which allows for more targeted research. However, one limitation is that this compound may not be suitable for use in certain animal models or cell lines.
Zukünftige Richtungen
There are many potential future directions for research involving (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol. Some possible areas of study include the development of new therapeutic applications for this compound, the exploration of its effects on different receptor subtypes, and the investigation of its potential interactions with other drugs or compounds.
Synthesemethoden
The synthesis of (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol involves the reaction of 3-fluorophenol with 1-bromo-3-chloropropane to form 1-(3-fluorophenoxy)-3-chloropropane. This compound is then reacted with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol has been used in a variety of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-2-13(18)11-17-8-6-14(7-9-17)19-15-5-3-4-12(16)10-15/h3-5,10,13-14,18H,2,6-9,11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKTXIYVINMGKW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC(CC1)OC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN1CCC(CC1)OC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S,3R)-3-[(8-fluoro-7-methoxyquinazolin-4-yl)amino]oxolan-2-yl]-1H-pyridin-2-one](/img/structure/B7342144.png)
![8-fluoro-7-methoxy-N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342147.png)

![(2S,6R)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342161.png)

![(2S,6R)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342164.png)
![1-(4-methylpiperazin-1-yl)-2-[1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]piperidin-4-yl]ethanone](/img/structure/B7342165.png)
![1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]-1,4-diazepan-5-one](/img/structure/B7342170.png)
![(1R,2R)-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342182.png)
![(3R)-N-cyclopropyl-2-[[2-fluoro-5-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342194.png)
![3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7342213.png)

![tert-butyl 2-[[2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetyl]amino]acetate](/img/structure/B7342228.png)